molecular formula C5H10O3S B144071 (Isopropylsulfinyl)acetic acid CAS No. 137375-81-6

(Isopropylsulfinyl)acetic acid

Cat. No.: B144071
CAS No.: 137375-81-6
M. Wt: 150.2 g/mol
InChI Key: PUQXMHMJYYAKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Isopropylsulfinyl)acetic acid is a versatile sulfur-containing building block for organic synthesis and medicinal chemistry research. The compound features a chiral sulfoxide group, which can be exploited to induce asymmetry in the synthesis of more complex molecules. Researchers can utilize this reagent in the development of novel pharmaceutical candidates, particularly in constructing active moieties for targeted therapies. Its application also extends to material science, where it can serve as a monomer or precursor for functionalized polymers. The acetic acid tail allows for further functionalization through coupling or condensation reactions, making it a valuable intermediate for constructing diverse compound libraries. This product is for Research Use Only, not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137375-81-6

Molecular Formula

C5H10O3S

Molecular Weight

150.2 g/mol

IUPAC Name

2-propan-2-ylsulfinylacetic acid

InChI

InChI=1S/C5H10O3S/c1-4(2)9(8)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)

InChI Key

PUQXMHMJYYAKOM-UHFFFAOYSA-N

SMILES

CC(C)S(=O)CC(=O)O

Canonical SMILES

CC(C)S(=O)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for Isopropylsulfinyl Acetic Acid

Novel Synthetic Routes and Strategies Towards (Isopropylsulfinyl)acetic acid

Modern synthetic approaches prioritize stereocontrol, leading to the development of sophisticated enantioselective and diastereoselective methods.

The most direct route to enantiopure this compound involves the asymmetric oxidation of its prochiral precursor, (isopropylthio)acetic acid. This transformation can be achieved using metal-based catalytic systems or biocatalysis, which offer distinct advantages in selectivity and reaction conditions. wiley-vch.de

Catalytic systems often employ a transition metal, such as titanium or vanadium, complexed with a chiral ligand. The Kagan-Sharpless oxidation, utilizing a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate ligand, is a foundational method for such transformations. acsgcipr.org The active catalytic species facilitates the transfer of an oxygen atom from an oxidant, typically a hydroperoxide like cumene (B47948) hydroperoxide or tert-butyl hydroperoxide (TBHP), to one of the lone pairs of the sulfur atom in a stereochemically defined manner. acsgcipr.orgnih.gov The enantioselectivity of these reactions is highly dependent on the substrate, the specific chiral ligand employed, and the solvent. nih.gov

Biocatalytic methods represent a greener alternative, using enzymes such as Baeyer-Villiger monooxygenases (BVMOs) or chloroperoxidase (CPO) to perform the oxidation. acsgcipr.orgmdpi.com These enzymatic reactions often proceed with very high enantiomeric excess (ee) under mild aqueous conditions. For instance, CPO can utilize hydrogen peroxide to oxidize sulfides with ee values often exceeding 99%. mdpi.com

Table 1: Representative Enantioselective Oxidation Systems

Catalyst/Enzyme System Chiral Ligand/Cofactor Oxidant Typical Solvent Expected Outcome
Ti(OiPr)₄ Diethyl Tartrate (DET) Cumene Hydroperoxide Toluene High ee (>90%)
Vanadium(IV) acetylacetonate Chiral Schiff Base H₂O₂ Dichloromethane Moderate to high ee
Chloroperoxidase (CPO) Heme H₂O₂ Phosphate Buffer Excellent ee (>99%)

An alternative and highly effective strategy is the Andersen synthesis, which relies on the preparation and separation of diastereomeric sulfinate esters. nih.govacs.orgillinois.edu This method involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinates. nih.govillinois.edu These diastereomers, having different physical properties, can be separated by fractional crystallization or chromatography.

Once a single, pure diastereomer of the menthyl isopropylsulfinate is isolated, it serves as a chiral precursor. Nucleophilic displacement at the sulfur center by the lithium enolate of a protected acetic acid, such as lithium tert-butyl acetate, proceeds with clean inversion of stereochemistry at the sulfur atom. wiley-vch.de This step transfers the chirality from the menthyl auxiliary to the target molecule, yielding an enantiomerically enriched tert-butyl (isopropylsulfinyl)acetate. Subsequent hydrolysis of the ester group under mild acidic conditions affords the final this compound product.

Table 2: Chiral Auxiliaries for Diastereoselective Synthesis

Chiral Auxiliary Precursor Type Separation Method Key Feature
(-)-Menthol Menthyl sulfinate ester Fractional Crystallization Readily available, forms crystalline diastereomers.
Diacetone-D-glucose (DAG) Sugar-derived sulfinate Chromatography Provides high diastereoselectivity. nih.gov
Evans Auxiliary N-acyloxazolidinone Chromatography Enables highly diastereoselective C-C bond formation. wiley-vch.de

Optimization of Reaction Conditions for this compound Synthesis

Optimizing the synthesis, particularly the oxidation step, is crucial for maximizing the yield of the desired sulfoxide (B87167) while minimizing the formation of the corresponding sulfone byproduct. nih.gov Key parameters include the choice of oxidant, solvent, temperature, and reaction time.

Oxidant Stoichiometry: The amount of oxidant is the most critical factor. Using a slight excess (e.g., 1.1-1.5 equivalents) of an oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) typically favors sulfoxide formation. researchgate.net Increasing the equivalents of oxidant or prolonging the reaction time can lead to over-oxidation to the sulfone. researchgate.net

Solvent Selection: The reaction solvent can significantly influence the outcome. Solvents like chloroform (B151607), methanol, or glacial acetic acid have been shown to be effective for sulfoxidation. nih.govresearchgate.netmdpi.com In some systems, chloroform has been reported to give high yields of sulfoxide with minimal sulfone formation in the shortest time. researchgate.net

Temperature Control: Sulfoxidation reactions are often exothermic. Maintaining a controlled temperature, typically between 25-35°C, is important. mdpi.com Higher temperatures can accelerate the reaction but may also increase the rate of over-oxidation to the sulfone. nih.govmdpi.com

Table 3: Optimization Parameters for the Oxidation of (isopropylthio)acetic acid

Parameter Condition A Condition B Expected Outcome Rationale
Oxidant (TBHP) 1.2 eq. 3.0 eq. A: High sulfoxide yieldB: Increased sulfone formation Stoichiometry controls the extent of oxidation. researchgate.net
Solvent Methanol Toluene A: Good yieldB: Potentially slower reaction Solvent polarity can affect reaction rate and solubility. mdpi.com
Temperature 25 °C 50 °C A: High selectivityB: Faster rate, lower selectivity Higher temperature can promote over-oxidation. mdpi.com

Scalable Synthesis Protocols for Academic and Research Applications

Transitioning a synthetic procedure from a small-scale experiment to a larger, research-scale protocol (e.g., 5-20 grams) requires careful consideration of practical and safety issues. A scalable batch protocol for the asymmetric oxidation of (isopropylthio)acetic acid would involve procedural modifications to ensure reproducibility and safety.

A typical scalable lab protocol would use a multi-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel for controlled addition of the oxidant. The reaction is often run under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Key Scalability Considerations:

Heat Management: The exothermic nature of the oxidation requires efficient heat dissipation. For larger volumes, a simple water bath may be insufficient, necessitating an ice bath or a cryostat for precise temperature control.

Reagent Addition: The oxidant (e.g., TBHP) should be added slowly and dropwise via a dropping funnel to the solution of the sulfide (B99878) and catalyst. This controlled addition prevents a rapid temperature increase and minimizes local excesses of the oxidant, which could lead to byproduct formation.

Workup and Purification: Extraction and washing steps must be scaled appropriately with larger volumes of solvents. Purification by column chromatography, which is feasible at the milligram scale, can become cumbersome for multi-gram quantities. Whenever possible, purification by crystallization is preferred for its efficiency and scalability.

Table 4: Example Scalable Batch Protocol for Research Applications

Step Procedure Scale (Example) Purpose
1. Setup Charge a 500 mL 3-neck flask with (isopropylthio)acetic acid and solvent. Add catalyst and chiral ligand. Begin mechanical stirring under N₂. 10.0 g substrate Establish inert and controlled reaction environment.
2. Cooling Cool the reaction mixture to the optimal temperature (e.g., 0 °C) using an ice bath. --- Control the reaction exotherm.
3. Oxidant Addition Add tert-butyl hydroperoxide (1.2 eq.) dropwise via a dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C. ~10 mL Ensure slow, controlled oxidation and prevent temperature spikes.
4. Reaction Stir the mixture at the controlled temperature for the optimized duration (e.g., 12-24 hours), monitoring by TLC. 12-24 h Allow the reaction to proceed to completion.
5. Quenching Slowly add a saturated aqueous solution of sodium sulfite (B76179) to quench excess peroxide. ~50 mL Safely neutralize the remaining oxidant.
6. Workup Perform aqueous workup (extraction with an organic solvent, washes with brine). Dry the organic layer over Na₂SO₄. --- Isolate the crude product from the aqueous phase and salts.

Stereochemical Aspects of Isopropylsulfinyl Acetic Acid

Chiral Purity and Enantiomeric Excess Determination Methodologies

The determination of chiral purity and enantiomeric excess (ee) for (Isopropylsulfinyl)acetic acid is crucial for its application in stereoselective synthesis. As with other chiral sulfoxides, a range of analytical techniques can be employed for this purpose, primarily categorized into chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant method for separating the enantiomers of chiral sulfoxides. rsc.orgdigitellinc.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and cyclodextrin-based CSPs have proven effective for the resolution of a wide array of sulfoxides. rsc.orgnih.gov For acidic compounds like this compound, the mobile phase composition is critical. It often consists of a nonpolar solvent (e.g., heptane) mixed with an alcohol, and the inclusion of an acidic modifier like acetic or formic acid can significantly improve peak shape and separation efficiency. google.commdpi.com The principle relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool for determining enantiomeric excess. acs.org This technique, however, cannot directly distinguish between enantiomers. Therefore, it requires the use of a chiral auxiliary, such as a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA). CSAs, like (R)-1,1'-bi-2-naphthol, form transient diastereomeric complexes with the sulfoxide (B87167) enantiomers in solution, which results in separate, distinguishable signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR). bath.ac.uklibretexts.org Alternatively, the sulfoxide can be reacted with a CDA to form stable diastereomers, which inherently have distinct NMR spectra, allowing for the quantification of each. libretexts.org

The following table summarizes the primary methodologies applicable for determining the enantiomeric excess of this compound.

MethodologyPrincipleAdvantagesConsiderations
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to separation. nih.govHigh accuracy, direct separation and quantification, applicable for preparative scale. nih.govRequires specialized and often expensive chiral columns; method development can be time-consuming. libretexts.org
NMR Spectroscopy with CSAs Formation of transient diastereomeric complexes with a Chiral Solvating Agent, causing chemical shift non-equivalence for the enantiomers. libretexts.orgRapid analysis, does not require chemical modification of the analyte.The degree of signal separation depends on the choice of CSA, solvent, and temperature. acs.org
NMR Spectroscopy with CDAs Covalent reaction with a Chiral Derivatizing Agent to form stable diastereomers with distinct NMR signals. libretexts.orgOften results in large, clear separation of signals, providing high accuracy.Requires chemical derivatization which may not be quantitative and introduces an additional reaction step.

Influence of Substituents on the Stereochemical Outcome of Reactions Involving this compound

The substituents attached to the sulfinyl group—the isopropyl group and the acetic acid moiety—play a critical role in dictating the stereochemical outcome of reactions. Their electronic and steric properties influence both the synthesis of the chiral sulfoxide and its subsequent reactivity.

The most common method for preparing enantiomerically enriched sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide (B99878), in this case, (isopropylthio)acetic acid. researchgate.net The nature of the substituents significantly affects the facial selectivity of this oxidation.

Steric Effects : The isopropyl group is sterically more demanding than the carboxymethyl group. In a catalyst-controlled asymmetric oxidation, the chiral catalyst must differentiate between the two lone pairs on the sulfur atom. The bulky isopropyl group can create a significant steric bias, directing the incoming oxidant to the less hindered face of the sulfur atom, thereby influencing which enantiomer is predominantly formed.

Electronic and Coordinating Effects : The acetic acid moiety contains a carboxyl group, which is electron-withdrawing and can act as a coordinating group for a metal-based oxidant or catalyst. This coordination can pre-organize the transition state of the oxidation reaction, leading to a highly ordered arrangement that favors the formation of one enantiomer over the other. This directing effect is a powerful tool in achieving high enantioselectivity.

When this compound is used as a chiral auxiliary, its substituents guide the stereochemical course of reactions on an adjacent part of the molecule. For example, in the reduction of a β-keto group attached to the sulfinylacetic acid moiety, the sulfoxide oxygen and the substituents create a sterically and electronically differentiated environment. The sulfoxide oxygen can coordinate to the reducing agent, and the bulky isopropyl group can block one face of the reacting carbonyl group, forcing the hydride to attack from the opposite, less hindered face, thus controlling the stereochemistry of the newly formed hydroxyl group.

The following table outlines the expected influence of the substituents on the stereochemistry related to this compound.

SubstituentPropertyInfluence on Asymmetric Synthesis (Oxidation)Influence as a Chiral Auxiliary
Isopropyl Group Bulky, Electron-donatingCreates steric hindrance, directing the oxidant to the less hindered face of the sulfide.Acts as a steric blocking group, directing incoming reagents to one face of a reacting center.
Acetic Acid Moiety Electron-withdrawing, CoordinatingThe carboxyl group can coordinate to metal catalysts, creating a rigid transition state and enhancing enantioselectivity.The sulfoxide oxygen can act as a chelating group, fixing the conformation and improving diastereoselectivity.

Mechanistic Investigations of Reactions Involving Isopropylsulfinyl Acetic Acid

Reaction Pathway Elucidation for Derivatization of (Isopropylsulfinyl)acetic Acid

There is no available scientific literature detailing the elucidation of reaction pathways for the derivatization of this compound. Mechanistic studies would be required to understand how the carboxylic acid and sulfinyl functional groups participate in and influence derivatization reactions. Such studies would typically involve:

Identification of Intermediates: Trapping experiments and spectroscopic analysis (e.g., NMR, IR, Mass Spectrometry) to identify transient species formed during the reaction.

Isotopic Labeling Studies: Using isotopically labeled reactants to trace the movement of atoms and functional groups throughout the reaction, thereby confirming the proposed mechanism.

Computational Modeling: Density Functional Theory (DFT) calculations to map the potential energy surface of the reaction, identifying the lowest energy pathways.

Without experimental or computational data specific to this compound, any proposed reaction pathway would be purely theoretical and based on analogous reactions of other sulfoxides or carboxylic acids.

Transition State Analysis in Stereoselective Transformations Utilizing this compound

No research has been published on the transition state analysis of stereoselective transformations that utilize this compound. The chirality at the sulfur atom of the sulfinyl group makes it a potential chiral auxiliary or reactant in stereoselective synthesis. Analysis of the transition states would be crucial for understanding the origins of stereoselectivity. This would typically involve:

Computational Chemistry: High-level quantum mechanical calculations to model the three-dimensional structures and energies of diastereomeric transition states. This would help in predicting which stereoisomer is favored.

Kinetic Isotope Effect Studies: Measuring the effect of isotopic substitution on the reaction rate to probe the geometry of the transition state.

Correlation of Product Stereochemistry with Reactant/Catalyst Structure: Systematically varying the structure of the reactants or catalysts and observing the effect on the stereochemical outcome of the product to infer details about the transition state assembly.

As no such studies have been conducted for this compound, it is not possible to present any data or detailed findings on this topic.

Kinetic Studies of this compound in Model Reactions

There are no kinetic studies reported in the scientific literature for model reactions involving this compound. Kinetic studies are fundamental to understanding reaction mechanisms and optimizing reaction conditions. Such studies would typically involve:

Rate Law Determination: Measuring the initial reaction rates at varying concentrations of reactants to determine the order of the reaction with respect to each component.

Activation Parameter Determination: Studying the effect of temperature on the reaction rate to calculate the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide insight into the nature of the transition state.

Catalyst Activity and Deactivation Studies: If the reaction is catalyzed, kinetic studies would be used to quantify the efficiency of the catalyst and understand its stability over time.

The absence of such experimental data for this compound means that no data tables or detailed research findings on its reaction kinetics can be provided.

Applications of Isopropylsulfinyl Acetic Acid in Asymmetric Organic Synthesis

(Isopropylsulfinyl)acetic Acid as a Chiral Auxiliary in Asymmetric Inductions

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The sulfinyl group, with its stable chirality at the sulfur atom, has proven to be a versatile chiral control element. In principle, a molecule like this compound could be employed as a chiral auxiliary by attaching it to a prochiral substrate. The steric and electronic properties of the isopropylsulfinyl group would then direct the approach of reagents, leading to the formation of one diastereomer in excess.

Diastereoselective Alkylations and Additions

In the context of other chiral sulfoxide (B87167) auxiliaries, diastereoselective alkylations and additions are common applications. Typically, the chiral sulfinyl-containing acetic acid would be converted to an ester or amide. Deprotonation of the α-carbon would generate a chiral enolate. The stereochemistry of subsequent alkylation or addition reactions would be dictated by the chiral sulfinyl group, which blocks one face of the enolate.

Table 1: Hypothetical Data for Diastereoselective Alkylation of a Substrate Bearing a Chiral Sulfinyl Auxiliary

EntryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
1Methyl Iodide>95:585
2Benzyl Bromide>95:590
3Isopropyl Iodide90:1075

Note: This table is illustrative and not based on experimental data for this compound due to a lack of available information.

Asymmetric Cycloadditions Mediated by this compound

Chiral sulfoxides have been successfully used to induce asymmetry in cycloaddition reactions, such as the Diels-Alder reaction. An acrylate derivative of a chiral sulfoxide can act as a chiral dienophile. The sulfinyl group directs the approach of the diene, leading to a diastereoselective cycloaddition. After the reaction, the auxiliary can be cleaved to afford the enantiomerically enriched cyclic product. No specific examples of this compound being used in this capacity have been found in the literature.

Role of this compound in Stereoselective Catalysis

Chiral sulfoxides can also play a crucial role in stereoselective catalysis, either as part of a chiral ligand for a metal catalyst or as an organocatalyst itself.

Ligand Design and Metal Complexation Studies

The sulfur and oxygen atoms of the sulfinyl group in this compound could potentially coordinate to a metal center. By incorporating this moiety into a larger molecular framework, it could serve as a chiral ligand. The stereochemical environment created by the ligand would then influence the outcome of a metal-catalyzed reaction, leading to an enantiomerically enriched product. The design of such ligands and studies of their complexation with various metals would be the first step in developing new catalytic systems. However, there is no published research on ligands specifically derived from this compound.

Enantioselective Catalytic Transformations

Once a chiral metal-ligand complex is formed, it can be used in a variety of enantioselective catalytic transformations, such as hydrogenations, C-C bond-forming reactions, and oxidations. The effectiveness of the catalyst would depend on the specific ligand structure and its interaction with the metal and the substrate. Without documented examples of ligands derived from this compound, its role in such transformations remains speculative.

Synthetic Utility in the Construction of Complex Molecules

The ultimate test of a chiral auxiliary or catalyst is its application in the synthesis of complex, biologically active molecules or natural products. Chiral sulfoxides have a rich history in this area, enabling the stereocontrolled synthesis of key fragments and final products. While the potential for this compound in this regard exists, there are no documented instances of its use in the total synthesis of complex molecules in the available literature.

Computational and Theoretical Chemistry Studies of Isopropylsulfinyl Acetic Acid

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (Isopropylsulfinyl)acetic acid, DFT calculations are instrumental in determining its most stable conformations and understanding its electronic properties, which are crucial for its reactivity.

Detailed conformational analysis is a primary application of DFT for this molecule. The process typically begins with a potential energy surface (PES) scan for all rotatable bonds within the this compound molecule. This systematic search helps identify various possible conformers. Following the PES scan, the geometries of the identified low-energy conformers are optimized. A common approach involves using the B3LYP method with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

Once the optimized molecular structure is obtained, a range of electronic properties can be calculated. These properties provide a quantitative description of the molecule's reactivity and potential interaction sites. Key electronic descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP surface map visually represents the charge distribution on the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with other chemical species. nih.gov

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into the partial charges on each atom and identifying polar bonds. nih.gov

DFT calculations can also be used to simulate vibrational spectra (Infrared and Raman), which can then be compared with experimental data to confirm the calculated structure. nih.gov

Calculated Property Description Typical DFT Method
Optimized GeometryThe lowest energy 3D arrangement of atoms (bond lengths, angles).B3LYP/6-311++G(d,p)
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.B3LYP/6-311++G(d,p)
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.B3LYP/6-311++G(d,p)
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical stability.B3LYP/6-311++G(d,p)
Dipole MomentA measure of the overall polarity of the molecule.B3LYP/6-311++G(d,p)
Mulliken ChargesPartial charges assigned to individual atoms in the molecule.B3LYP/6-311++G(d,p)

Molecular Dynamics Simulations of this compound and Its Complexes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations can provide detailed, atomic-level information about the dynamic behavior of this compound and its complexes with biological macromolecules, such as proteins or enzymes. nih.govnih.gov

An MD simulation begins with a defined starting structure of the system, which includes the molecule of interest and its environment (e.g., a protein target solvated in water). The forces between atoms are calculated using a molecular mechanics force field, such as AMBER or GROMACS. nih.gov Newton's equations of motion are then solved numerically to simulate the movement of each atom in the system over a defined period, typically ranging from nanoseconds to microseconds.

For this compound, MD simulations can be employed to:

Study Conformational Dynamics: While DFT can find stable energy minima, MD simulations explore the conformational landscape of the molecule at a given temperature, showing how it flexes, bends, and transitions between different shapes in solution.

Analyze Binding to a Target: If this compound is hypothesized to bind to a biological target, MD simulations can model the formation and stability of the complex. nih.gov Researchers can analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and calculate the binding free energy.

Investigate Solvation Effects: MD explicitly models the interactions between the solute (this compound) and solvent molecules (typically water), providing insights into its solubility and the structure of its solvation shell. researchgate.net

Key analyses performed on MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This is calculated to monitor the conformational stability of the molecule or complex over the simulation time. A stable RMSD value suggests the system has reached equilibrium. dovepress.com

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or its binding partner.

Interaction Analysis: This involves tracking the formation and lifetime of specific interactions, such as hydrogen bonds, between the ligand and its target.

Simulation Parameter/Analysis Purpose Example Application
Force FieldA set of parameters used to calculate potential energy and forces between atoms.AMBER, GROMACS, CHARMM
Simulation TimeThe duration of the simulated physical time.100 ns - 1 µs
RMSD AnalysisTo assess the structural stability of the system over time.Monitoring the stability of the this compound-protein complex.
Hydrogen Bond AnalysisTo identify and quantify hydrogen bonding interactions.Determining key residues in a protein's active site that interact with the compound.
Binding Free Energy CalculationTo estimate the strength of the binding affinity between the compound and its target.MM/PBSA or MM/GBSA methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound, thereby prioritizing synthetic efforts towards more potent compounds.

The development of a QSAR model typically involves several steps:

Data Set Collection: A series of derivatives of this compound with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Molecular Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. Many of these descriptors, such as HOMO/LUMO energies and dipole moments, can be derived from DFT calculations. derpharmachemica.com

Model Development: The data set is usually split into a training set and a test set. nih.gov The training set is used to build the mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). Various statistical methods can be used, including Multiple Linear Regression (MLR) and non-linear machine learning methods like Artificial Neural Networks (ANN). nih.gov

Model Validation: The predictive power of the developed model is assessed using the test set, which contains compounds not used in the model's creation. Statistical metrics such as the coefficient of determination (R²) are used to evaluate the model's quality. frontiersin.org

A hypothetical QSAR study on this compound derivatives might explore how modifications to the isopropyl group or the acetic acid chain affect a specific biological activity.

Derivative LogP HOMO (eV) LUMO (eV) Dipole Moment (Debye) Observed Activity (pIC₅₀)
Derivative 11.25-6.85-0.953.55.2
Derivative 21.50-6.70-1.053.85.6
Derivative 31.05-6.90-0.903.24.9
Derivative 41.85-6.60-1.154.16.1
Derivative 52.10-6.55-1.204.36.4

The resulting QSAR equation might look like: pIC₅₀ = a(LogP) + b(HOMO) + c*(Dipole Moment) + d Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model provides valuable insights into the structural requirements for activity and guides the rational design of new, more effective derivatives.

Advanced Spectroscopic and Structural Elucidation Methodologies for Isopropylsulfinyl Acetic Acid

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful non-destructive technique for determining the absolute configuration of chiral molecules in solution. nih.govacs.orgacs.org This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org For (Isopropylsulfinyl)acetic acid, the chirality arises from the stereogenic sulfur center.

The sulfoxide (B87167) group acts as a chromophore, and its electronic transitions give rise to characteristic CD signals, often referred to as Cotton effects. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the substituents around the sulfur atom. By comparing the experimentally measured CD spectrum of an enantiomer of this compound with spectra predicted by quantum chemical calculations for a specific absolute configuration (e.g., R or S), the absolute configuration can be definitively assigned. nih.govacs.orgrsc.org

The analysis involves calculating the theoretical CD spectra for both the (R)- and (S)-enantiomers. The configuration that yields a calculated spectrum matching the experimental one is assigned to the sample. Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can also be employed for this purpose and is particularly sensitive to the molecule's conformational flexibility. nih.govacs.orguantwerpen.be

Table 1: Representative Circular Dichroism Data for a Chiral Sulfoxide

Wavelength (nm)Molar Ellipticity (deg·cm²/dmol)
210+15,000
235-8,000
250+5,000
280-2,500

Note: This table presents hypothetical data for illustrative purposes, demonstrating the type of information obtained from a CD spectrum for a chiral sulfoxide.

Advanced NMR Spectroscopic Techniques (e.g., NOESY, COSY) for Stereochemical Confirmation

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides basic structural information, advanced two-dimensional (2D) NMR techniques are essential for confirming the stereochemistry of this compound.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other through chemical bonds. longdom.orgslideshare.net In the context of this compound, a COSY spectrum would reveal correlations between the methine proton of the isopropyl group and the methyl protons, as well as between the diastereotopic methylene (B1212753) protons of the acetic acid moiety. This helps in assigning the proton signals within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for determining which atoms are close to each other in space, irrespective of whether they are bonded. acdlabs.comlibretexts.org This is particularly valuable for stereochemical analysis. For a specific enantiomer of this compound, which will adopt a preferred conformation in solution, NOESY can reveal through-space correlations between the protons of the isopropyl group and the methylene protons of the acetic acid group. The presence or absence of specific NOE cross-peaks can provide definitive proof of the relative orientation of these groups, thus confirming the stereochemistry. For example, a strong NOE between the methine proton of the isopropyl group and one of the diastereotopic methylene protons would indicate their spatial proximity.

The use of chiral shift reagents can also be employed in NMR to determine the optical purity and absolute configuration of chiral sulfoxides. gsartor.org These reagents form diastereomeric complexes with the enantiomers of the sulfoxide, leading to observable differences in the chemical shifts of their respective protons.

Table 2: Expected NOESY Correlations for a Postulated Conformation of (S)-(Isopropylsulfinyl)acetic acid

Proton 1Proton 2Expected NOE
Isopropyl-CHMethylene-H_aStrong
Isopropyl-CHMethylene-H_bWeak
Isopropyl-CH₃Methylene-H_aWeak
Isopropyl-CH₃Methylene-H_bNone

Note: This table is illustrative and based on a hypothetical conformation. The actual observed NOEs would depend on the true solution-state conformation of the molecule.

Crystallographic Analysis of this compound and Its Derivatives

While obtaining a suitable single crystal of this compound itself may be challenging, the analysis can be performed on a crystalline derivative. The absolute configuration of the derivative can then be related back to the parent compound. The crystallographic analysis of related chiral sulfoxide-containing molecules has been successfully used to determine their absolute configurations. smu.edu

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. For chiral molecules, anomalous dispersion techniques can be used to determine the absolute configuration without the need for a reference chiral center.

Table 3: Representative Crystallographic Data for a Chiral Sulfinylacetic Acid Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.10
b (Å)18.31
c (Å)11.65
β (°)103.88
Volume (ų)1883.5
Z4

Note: The data in this table are representative and are based on the crystal structure of a related thiophene (B33073) acetic acid derivative for illustrative purposes. uomphysics.net 'a', 'b', and 'c' are the lengths of the crystal lattice edges, 'β' is the angle between the 'a' and 'c' axes, 'Volume' is the volume of the unit cell, and 'Z' is the number of molecules in the unit cell.

Molecular Level Investigations of Isopropylsulfinyl Acetic Acid in Biological Contexts

Exploration of Molecular Interactions with Biological Macromolecules

The chemical structure of (Isopropylsulfinyl)acetic acid, featuring a sulfoxide (B87167) group, a carboxylic acid moiety, and an isopropyl group, suggests the potential for various types of non-covalent interactions with biological macromolecules such as proteins and nucleic acids. The sulfoxide group is polar and can act as a hydrogen bond acceptor. The oxygen atom, with its partial negative charge, can interact with hydrogen bond donors, such as the backbone amide protons of amino acids or the side chains of residues like arginine, lysine, and histidine.

The carboxylic acid group is a key site for electrostatic interactions. At physiological pH, this group is typically deprotonated, carrying a negative charge. This allows for the formation of salt bridges with positively charged amino acid residues, including lysine, arginine, and histidine. Furthermore, the carboxylate can also act as a hydrogen bond acceptor.

Table 1: Potential Molecular Interactions of this compound with Amino Acid Residues

Functional Group of this compoundType of InteractionPotential Interacting Amino Acid Residues
SulfoxideHydrogen Bond AcceptorArginine, Lysine, Histidine, Serine, Threonine
Carboxylic Acid (deprotonated)Electrostatic (Salt Bridge), Hydrogen Bond AcceptorLysine, Arginine, Histidine
Isopropyl GroupHydrophobicLeucine, Isoleucine, Valine, Phenylalanine

Insights into Potential Biological Pathways Through Structural Analogy

While direct studies on this compound are lacking, examining structurally similar compounds can provide insights into its potential biological activities. Compounds containing a sulfoxide or a carboxylic acid moiety are prevalent in various biologically active molecules.

For instance, certain non-steroidal anti-inflammatory drugs (NSAIDs) possess carboxylic acid groups that are critical for their inhibition of cyclooxygenase (COX) enzymes. This acidic group often interacts with a key arginine residue in the active site of COX enzymes. It is plausible that this compound could interact with similar enzyme targets.

Furthermore, sulfoxide-containing compounds have been investigated for a range of biological activities. The sulfoxide group can be a target for metabolic enzymes, such as sulfoxide reductases, potentially leading to the formation of active or inactive metabolites. The chirality of the sulfoxide group can also play a significant role in biological activity, with different stereoisomers exhibiting distinct pharmacological profiles.

In Vitro Binding Studies with Enzyme Systems

As of the current available literature, there are no specific in vitro binding studies published for this compound with any enzyme systems. To elucidate the potential biological targets and mechanism of action of this compound, a series of in vitro assays would be necessary.

Initial screening could involve a broad panel of enzymes, particularly those known to interact with small molecule carboxylic acids or sulfoxides. If a potential target is identified, further studies would be required to determine the binding affinity (e.g., dissociation constant, Kd) and the mode of interaction. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence polarization could be employed for this purpose.

Enzyme inhibition assays would be crucial to ascertain whether the binding of this compound to an enzyme results in a functional consequence. These assays would determine the inhibitory concentration (IC50) and could help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 2: Hypothetical In Vitro Studies for this compound

Study TypeTechniquePurpose
Initial Target ScreeningHigh-Throughput Enzyme AssaysTo identify potential protein targets.
Binding Affinity DeterminationIsothermal Titration Calorimetry (ITC)To quantify the thermodynamics of binding.
Binding Kinetics and AffinitySurface Plasmon Resonance (SPR)To measure association and dissociation rates.
Enzyme Inhibition AssaySpectrophotometric or Fluorometric AssaysTo determine the IC50 and mechanism of inhibition.

Future Research Directions for Isopropylsulfinyl Acetic Acid

Emerging Methodologies for Enhanced Stereocontrol

The precise control of stereochemistry is fundamental to the application of chiral sulfoxides in asymmetric synthesis. nih.govresearchgate.net Future research into (Isopropylsulfinyl)acetic acid and related compounds is increasingly focused on novel strategies that offer superior levels of stereocontrol.

One promising avenue is the development of photocatalytic methods . A visible-light-mediated asymmetric sulfinyl-Smiles rearrangement of chiral sulfoxides has been demonstrated as a viable strategy. nih.gov This process involves a cascade of radical addition, a stereocontrolled 1,5-aryl migration, and subsequent C-S bond formation, creating two new carbon-carbon bonds and one carbon-sulfur bond in a single step while retaining the stereochemical information at the sulfur center. nih.gov This approach has successfully produced a range of sulfoxides and sulfones with excellent stereocontrol. nih.gov

Biocatalytic approaches also represent a significant area for future development. Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) have been used to produce chiral sulfoxides with high enantiomeric excess from prochiral sulfides, using molecular oxygen as the terminal oxidant. acsgcipr.org Furthermore, reductive enzymes have emerged as an alternative for the kinetic resolution of racemic sulfoxides, where one enantiomer is selectively reduced to the corresponding sulfide (B99878). almacgroup.com Exploring the enzymatic resolution or asymmetric synthesis of this compound could provide greener and more efficient synthetic routes.

Additionally, the design of new hybrid chiral ligands continues to be a key research focus. The combination of a chiral sulfoxide (B87167) moiety with other coordinating groups, such as phosphines (SOP ligands) or oxazolines (SOX ligands), has led to highly effective catalysts for various asymmetric transformations, including conjugate additions and C-H functionalization reactions. researchgate.net The development of next-generation ligands based on the this compound scaffold could unlock new reactivity and achieve even higher levels of enantioselectivity.

MethodologyDescriptionPotential Advantage
Photocatalytic Rearrangement Utilizes visible light to initiate a stereocontrolled cascade reaction involving a sulfinyl radical.Forms multiple bonds in a single step with high stereocontrol under mild conditions. nih.gov
Biocatalysis Employs enzymes for either the asymmetric oxidation of sulfides or the kinetic resolution of racemic sulfoxides.Offers high enantioselectivity and sustainable reaction conditions. acsgcipr.orgalmacgroup.com
Hybrid Ligand Design Combines the sulfoxide group with other donor groups (e.g., phosphine, oxazoline) to create bidentate ligands.Allows for fine-tuning of steric and electronic properties to optimize catalytic performance. researchgate.net

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are a cornerstone of modern synthetic chemistry due to their high atom and step economy. nih.gov A significant future direction for this compound is its incorporation into such complex, one-pot transformations.

The utility of chiral sulfoxides in MCRs has been highlighted by the photocatalytic asymmetric sulfinyl-Smiles rearrangement, which combines a sulfoxide, a radical precursor, and an alkylating reagent to forge three new bonds in one step. nih.gov This strategy demonstrates the potential for the sulfinyl group to act as a crucial control element in a complex cascade, relaying stereochemical information through the reaction sequence. nih.gov

Future research will likely focus on designing novel MCRs where this compound or its derivatives serve one of three key roles:

Chiral Substrate: The acid itself can be a building block, with its stereocenter directing the stereochemical outcome of the entire MCR.

Chiral Auxiliary: A derivative of the acid could be temporarily incorporated to guide the stereoselective formation of a new molecule, after which it can be cleaved and recovered.

Chiral Catalyst/Ligand: As part of a catalytic system, it can orchestrate the enantioselective assembly of multiple achiral components.

The development of MCRs involving this compound would enable the rapid construction of structurally diverse and complex molecules from simple precursors, which is highly valuable in medicinal chemistry and materials science. nih.gov For instance, isocyanide-based multicomponent reactions are widely used for the synthesis of active pharmaceutical ingredients, and incorporating a chiral sulfinyl component could open new avenues for creating novel drug candidates. nih.gov

Role in MCRFunctionExample Application
Chiral Substrate Acts as a stereodefined building block incorporated into the final product.Synthesis of complex, non-racemic heterocycles.
Chiral Auxiliary Temporarily attached to a substrate to direct a stereoselective transformation.Asymmetric synthesis of amino acids or other chiral molecules. rsc.org
Chiral Catalyst As part of a metal complex or as an organocatalyst, it controls the stereoselectivity of the MCR.Enantioselective Povarov or Ugi-type reactions.

Exploration of Novel Catalytic Systems Based on this compound Frameworks

Chiral sulfoxides have emerged as a versatile class of ligands in transition-metal-catalyzed asymmetric reactions. nih.govnih.gov Their utility stems from the proximity of the sulfur stereocenter to the metal, stability, and the ability to coordinate through either the sulfur or oxygen atom. nih.gov The this compound framework provides an excellent and readily modifiable scaffold for developing new, highly effective catalytic systems.

Future research will likely explore the synthesis of a diverse library of ligands derived from this compound. By modifying the carboxylic acid moiety, a range of bidentate and tridentate ligands can be accessed. For example, conversion of the acid to an amide or ester linked to another coordinating group (like a phosphine, oxazoline, or pyridine) can generate novel ligand architectures.

These new ligands can be applied to a wide array of asymmetric transformations. Research has already shown the success of chiral sulfoxide-based ligands in:

Palladium-catalyzed reactions: Including asymmetric allylic C-H amination and cascade C-H functionalization/allylation. researchgate.net

Copper-catalyzed reactions: Such as enantioselective conjugate additions of organozinc reagents to enones. researchgate.net

Iridium-catalyzed reactions: Where chiral-at-metal complexes featuring sulfoxide ligands have been used for efficient kinetic resolution. researchgate.net

A key area of investigation will be the development of catalysts that can perform challenging reactions with high stereocontrol, such as the functionalization of unactivated C-H bonds or the creation of sterically hindered quaternary stereocenters. The unique steric and electronic properties imparted by the isopropylsulfinyl group can be systematically tuned to optimize catalyst performance for specific applications.

Catalyst SystemMetal CenterTarget Reaction Type
Sulfoxide-Phosphine (SOP) Ligands Copper, PalladiumConjugate Addition, Allylic Alkylation researchgate.net
Sulfoxide-Oxazoline (SOX) Ligands PalladiumAsymmetric C-H Functionalization researchgate.net
Schiff Base-Sulfoxide Ligands Palladium/CopperIntramolecular Allylic C-H Amination researchgate.net
Chiral-at-Metal Sulfoxide Complexes Iridium, CobaltKinetic Resolution, Asymmetric Oxidation researchgate.net

Q & A

Q. How can researchers mitigate bias in interpreting biological activity data?

  • Guidelines : Use blinded analysis for assay readouts. Pre-register hypotheses and statistical plans in repositories like OSF. Report negative results and outliers transparently. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.